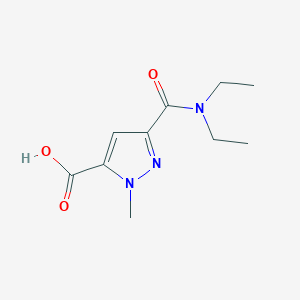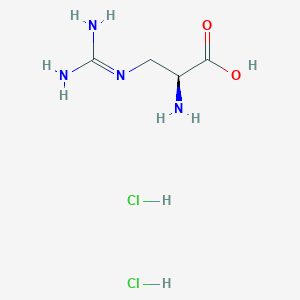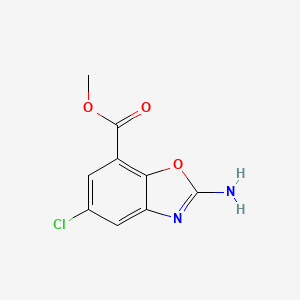![molecular formula C25H22N2OS B2559335 N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 314076-33-0](/img/structure/B2559335.png)
N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study talks about the synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives .Scientific Research Applications
Antitubercular Activity
Compounds structurally related to N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, such as 2-isonicotinoylhydrazinecarboxamide derivatives, have been evaluated for their antitubercular activity. These derivatives displayed significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, highlighting their potential as leads for new antituberculosis drugs (Asif, 2014).
DNA Binding and Photodynamic Therapy
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, offer insights into the use of similar molecules for photodynamic therapy and as probes in cell biology (Issar & Kakkar, 2013). This suggests that structurally related compounds might serve as tools in biomedical research and therapy.
Antitumor Activity
Imidazole derivatives, including compounds with core structures resembling this compound, have shown a range of biological activities. Specifically, certain derivatives have progressed through preclinical testing stages due to their promising antitumor properties (Iradyan et al., 2009).
Optoelectronic Materials
Research on quinazolines and pyrimidines highlights the potential of heterocyclic compounds in the development of optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and sensors, indicating the versatility of heterocyclic compounds in material science (Lipunova et al., 2018).
Advanced Oxidation Processes
A study on the advanced oxidation processes of acetaminophen (a compound different in function but sharing the context of chemical research) presents the degradation pathways, by-products, and their biotoxicity. This research underscores the environmental implications of chemical degradation processes and the need for responsible chemical management (Qutob et al., 2022).
Future Directions
Given the limited information available on “N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The studies on similar compounds suggest potential antimicrobial and antiproliferative activities , which could be interesting directions for future research.
Mechanism of Action
Target of Action
N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has been synthesized and investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The mode of action of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with bacterial cells. The compound displays potent antibacterial activity, particularly when used in conjunction with a cell-penetrating peptide known as octaarginine . This complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Result of Action
The result of N-(4-mesitylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It is particularly effective when used in conjunction with the cell-penetrating peptide octaarginine .
Properties
IUPAC Name |
4-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-16-13-17(2)23(18(3)14-16)22-15-29-25(26-22)27-24(28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMPHBZHVRRFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)


![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)



